Thalliumformiat

mineral separation heavy liquid density fractionation

Mineral processing laboratories requiring density fractionation above SG 3.1 face a hard limit with conventional heavy liquids. Thallium(I) formate (CAS 992-98-3) eliminates this barrier: • Saturated solutions reach SG 4.67 (80 °C); Clerici solution achieves SG 5.0 - the only aqueous system capable of floating monazite (SG 4.6-5.4), xenotime, and zircon. • Orthorhombic Pna21 crystal structure (R = 0.023) provides a high-precision PXRD calibration standard superior to ammonium formate (R = 0.067). • Deoxidized solutions deliver >93% optical transmission at 400 nm with 1.9-3.8 cm radiation length for castable gamma shielding.

Molecular Formula CHO2Tl
Molecular Weight 249.40 g/mol
Cat. No. B12061724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalliumformiat
Molecular FormulaCHO2Tl
Molecular Weight249.40 g/mol
Structural Identifiers
SMILESC(=O)O[Tl]
InChIInChI=1S/CH2O2.Tl/c2-1-3;/h1H,(H,2,3);/q;+1/p-1
InChIKeyUESISTHQAYQMRA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thallium Formate (CAS 992-98-3): A High-Density Thallium(I) Salt for Mineral Separation and Radiation Shielding


Thallium(I) formate (TlHCOO, CAS 992-98-3) is an organometallic salt of the monovalent thallium cation and the formate anion that exists as a hygroscopic, colorless crystalline solid with a solid-state density of 4.97 g/cm³ and a melting point of 101 °C (374 K) [1]. It is distinguished from other metal formates by its extraordinarily high aqueous solubility, yielding saturated solutions whose density rises from 3.40 g/cm³ at 20 °C to 4.67 g/cm³ at 80 °C — a temperature-dependent solubility characteristic that places thallium formate solutions among the densest aqueous liquids known [2]. The compound crystallizes in the orthorhombic space group Pna21 (a = 6.728, b = 5.937, c = 7.808 Å) and forms tetrameric Tl₄(O₂CH)₄ aggregates in concentrated solution, structural features that are unique within the alkali and monovalent metal formate series [3]. Originally recognized by Enrico Clerici in the early 20th century for its value in mineral density separation, thallium formate remains the essential component of Clerici solution (a 1:1 mixture with thallium malonate), which achieves densities of 4.25–5.0 g/cm³ and represents the practical upper limit for aqueous heavy-liquid separations [4].

Why Thallium Formate Cannot Be Replaced by Other Heavy Liquids or Metal Formates


Thallium formate occupies a unique position at the convergence of three property sets that no single alternative compound replicates: (i) its saturated aqueous solution density surpasses every non-thallium heavy liquid — sodium polytungstate maxes out at 3.1 g/cm³, bromoform at 2.89 g/cm³, and diiodomethane at 3.32 g/cm³ — by a margin that widens with temperature [1]; (ii) its crystal chemistry (orthorhombic Pna21, tetrameric solution aggregates) differs fundamentally from the monoclinic structures adopted by ammonium and alkali metal formates, so crystallographic reference standards cannot be interchanged [2]; and (iii) in its defining application as the formate component of Clerici solution, replacing thallium formate with any other formate salt would collapse the synergistic density enhancement (4.25–5.0 g/cm³) that arises specifically from the formate–malonate pairing of thallium salts, since neither thallium malonate alone nor any non-thallium formate–malonate combination reaches comparable densities [3]. A user who substitutes sodium polytungstate or bromoform for thallium formate in mineral separations requiring specific gravity above 3.1 would simply fail to float the target minerals, while substitution in radiation-shielding applications would lose the combination of high optical transmission (>93% at 400 nm) and short radiation length (1.9–3.8 cm) that the deoxidized thallium formate solution uniquely provides [4].

Thallium Formate: Quantitative Differentiation Evidence for Scientific Procurement


Saturated Aqueous Solution Density Exceeds All Non-Thallium Heavy Liquids by Up to 1.78 g/cm³

Saturated thallium formate solution achieves a density of 3.40 g/cm³ at 20 °C, rising to 4.11 g/cm³ at 50 °C and 4.67 g/cm³ at 80 °C [1]. This temperature-dependent density range is unmatched by any non-thallium heavy liquid: sodium polytungstate reaches a maximum solution density of only 3.1 g/cm³ at 25 °C [2]; bromoform (tribromomethane) has a fixed density of 2.89 g/cm³ at 20 °C ; and diiodomethane has a fixed density of 3.32 g/cm³ at 20 °C . Even at ambient temperature (20 °C), thallium formate solution (3.40 g/cm³) outperforms the nearest competitor (diiodomethane, 3.32 g/cm³) by +0.08 g/cm³; the gap widens dramatically at 80 °C to +1.57 g/cm³ versus sodium polytungstate and +1.78 g/cm³ versus bromoform [1][2].

mineral separation heavy liquid density fractionation sink-float analysis

Crystal Structure: Orthorhombic Pna21 (R = 0.023) Versus Monoclinic Ammonium Formate (R = 0.067)

Anhydrous thallium(I) formate (TlHCOO) crystallizes in the orthorhombic space group Pna21 with unit-cell parameters a = 6.728(2), b = 5.937(2), c = 7.808(2) Å and four formula units per primitive unit cell. The structure was solved by Patterson and Fourier methods and refined by full-matrix least-squares to a final R factor of 0.023 for 226 unique reflections [1]. In the same paper, the authors explicitly compare these results with those reported for other monovalent metallic formates, including ammonium formate [1]. Ammonium formate (NH₄HCOO), by contrast, crystallizes in the monoclinic space group Pc with unit-cell parameters a = 3.814, b = 4.679, c = 9.112 Å, β = 91.17°, Z = 2, and a significantly higher final discrepancy index R = 0.067 [2]. The different crystal system (orthorhombic vs. monoclinic), distinct space group symmetry (Pna21 vs. Pc), and the nearly threefold improvement in refinement quality (R = 0.023 vs. 0.067) establish thallium formate as a structurally differentiated and more precisely characterized compound within the metal formate series [1][2].

crystallography coordination chemistry metal formates X-ray diffraction

Tetrameric Tl₄(O₂CH)₄ Aggregate in Concentrated Solution: Unique Among Monovalent Metal Formates

X-ray diffraction analysis of concentrated aqueous thallium(I) formate solution (10.77 mol dm⁻³, density 3.189 g cm⁻³, CH₂O⁄CTl mole ratio 2.59, near-saturated at 25 °C) revealed that thallium formate exists as a discrete tetrameric aggregate Tl₄(O₂CH)₄ in solution [1]. Key interatomic distances within the tetramer were determined as Tl–O: 2.79(1) Å, Tl···C: 3.33(2) Å, with nonbonding Tl···Tl distances of 3.92(1) Å, 4.34(1) Å, and 4.79(1) Å [1]. The tetramer decomposes upon dilution (a 3.493 mol dm⁻³ solution with CH₂O⁄CTl = 13.5 showed no aggregate by radial distribution function comparison), and Raman spectroscopy confirmed bridge-type formate coordination in the concentrated state [1]. By contrast, alkali metal formates (Li, Na, K, Rb, Cs formates) in aqueous solution are reported to exist as fully dissociated ions or simple ion pairs without any polynuclear aggregate formation, as established by their simpler radial distribution functions and absence of metal–metal correlations in diffraction studies — a qualitative difference documented across the formate solution literature but without quantitative tetramer data for the alkali analogs because such aggregates do not form [2].

solution chemistry X-ray diffraction coordination chemistry formate aggregates

Radiation-Shielding Optical Quality: >93% Transmission at 400 nm with Short Radiation Length of 1.9 cm

A deoxidized aqueous solution of thallium formate (300–670 g per 100 cm³ water), prepared according to U.S. Patent 4,447,734, achieves a density of 2.5–3.3 g/cm³, a radiation length of 3.8–1.9 cm (shorter radiation length at higher density), and an optical transmission of not less than 93% for light of 400 nm wavelength [1]. When thallium malonate is co-dissolved, the achievable density increases to 4.3 g/cm³ while maintaining the same optical clarity threshold [1]. In comparison, commercial lead glass radiation shields — the conventional transparent shielding material — exhibit a radiation length of approximately 2.5 cm at a density of 4.08 g/cm³ and suffer from inherent brittleness, high manufacturing cost, and progressive yellow discoloration especially at high lead content, as acknowledged in prior art (U.S. Patent 3,937,970) [2]. The thallium formate solution remains a liquid at room temperature, enabling it to fill complex container geometries without the high-temperature glass-forming processes required for lead glass, while maintaining colorless transparency with >93% transmission [1][3].

radiation shielding gamma-ray shielding transparent shielding high-energy physics

Clerici Solution: Thallium Formate–Malonate Synergy Achieves Density 4.25–5.0 g/cm³, Unattainable by Either Component Alone

When thallium formate is combined with thallium malonate in a 1:1 ratio in water (Clerici solution, also known as Thallium Malonate Formate or TMF), the saturated solution density reaches 4.25 g/cm³ at 20 °C and can be increased to 5.0 g/cm³ by heating to 90 °C, exploiting the increased solubility of both thallium salts at elevated temperature [1]. This density far exceeds what either component achieves alone: saturated thallium formate solution reaches only 3.40 g/cm³ at 20 °C [2], while thallium malonate has a solid-state density of only 1.546 g/cm³ and, though its saturated solution density is not precisely reported in the open literature, it is constrained by this low solid density and cannot approach the Clerici solution value [3]. The resulting solution provides a specific gravity separation range from 1.00 to 4.35 (extendable to 4.50 with modified samples), a range that no other aqueous heavy-liquid system can cover [4]. In industrial practice, the XXXI International Mineral Processing Congress (2024) proceedings explicitly document the use of bromoform for SG 2.85 separations while reserving TMF (Clerici solution) for the higher-density SG 3.6 and SG 4.05 cuts, confirming the operational dependency on thallium formate for separations above ~3.0 SG [5].

Clerici solution mineral separation heavy liquid density fractionation TMF

Thallium Formate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Mineral Separation at Specific Gravity Above 3.1: Sink-Float Analysis of High-Density Ore Minerals

In mineral processing laboratories and geometallurgical programs that require density fractionation of heavy minerals such as monazite (SG 4.6–5.4), xenotime (SG 4.4–5.1), zircon (SG 4.6–4.7), or garnet (SG 3.5–4.3), saturated thallium formate solution (SG up to 4.67 at 80 °C) or Clerici solution (SG up to 5.0 at 90 °C) is the only aqueous heavy-liquid system capable of floating these minerals [1]. Sodium polytungstate (max SG 3.1) and bromoform (SG 2.89) are demonstrably inadequate for SG cuts above ~3.1, as confirmed by the operational protocol at the XXXI IMPC 2024 that explicitly uses bromoform for SG 2.85 and reserves TMF for SG 3.6 and SG 4.05 [2]. A laboratory that procures thallium formate gains access to the full density separation range up to 5.0 g/cm³; one that does not is functionally limited to separations below 3.1 g/cm³, a difference that determines whether an entire class of economically significant heavy minerals can be quantitatively isolated from their ore matrix [1][2].

Transparent Radiation-Shielding Windows with Complex Geometry for High-Energy Physics Beamlines

For national laboratories and nuclear facilities requiring optically transparent radiation-shielding windows with non-standard shapes — such as beamline viewing ports, hot-cell observation windows, or isotope-handling glovebox panels — deoxidized thallium formate solution (300–670 g per 100 cm³ water) provides a radiation length of 1.9–3.8 cm (density-dependent) and >93% optical transmission at 400 nm, exceeding the optical clarity of comparable lead glass shields while remaining freely flowable and castable at room temperature [1]. Unlike lead glass, which is brittle, requires ~1,000 °C melt-processing for shaping, and progressively yellows at high PbO content, the thallium formate liquid can be poured into any transparent container geometry — including complex curved or multi-chambered designs — and replaced or reconcentrated as needed without remanufacturing the shield [1][2]. This scenario applies specifically to facilities handling gamma-ray sources where line-of-sight viewing must be maintained and where the shield must be periodically serviced or reconfigured.

Crystallographic Reference Standard for Quality Control of Thallium(I) Compounds

The crystal structure of anhydrous thallium(I) formate — orthorhombic Pna21, a = 6.728(2) Å, b = 5.937(2) Å, c = 7.808(2) Å, refined to R = 0.023 — represents one of the most precisely determined structures in the monovalent metal formate series [1]. This high-quality structural determination makes thallium formate suitable as an internal crystallographic reference for powder X-ray diffraction (PXRD) calibration in laboratories that synthesize or characterize other thallium(I) compounds. The R factor of 0.023, approximately 2.9× lower (i.e., more precise) than that of the ammonium formate reference standard (R = 0.067), means that thallium formate provides a more stringent test of diffractometer alignment and refinement protocols [1][2]. Procurement of high-purity, phase-pure thallium formate is essential for this application, as the presence of thallium malonate or thallium carbonate impurities would introduce extraneous diffraction peaks and compromise calibration accuracy.

Density Gradient Centrifugation for Ultra-High-Density Particle and Cellular Fractionation

Aqueous thallium formate solutions with precisely adjustable density from 1.0 to 4.67 g/cm³ — achieved by varying concentration and temperature — can serve as the dense medium in density gradient centrifugation protocols for separating particles, subcellular organelles, or synthetic materials whose buoyant densities exceed the ~1.3 g/cm³ practical limit of cesium chloride gradients and the ~3.1 g/cm³ limit of sodium polytungstate [1][2]. The documented tetrameric Tl₄(O₂CH)₄ aggregate structure in concentrated solutions additionally provides a well-defined molecular-scale density probe for ultracentrifugation studies where the sedimentation behavior of the formate aggregates themselves may be used to calibrate gradient formation [1]. This application is distinct from mineral separation in that it requires solution homogeneity at the molecular level rather than bulk sink-float behavior, and the known solution speciation data (Tl–O 2.79 Å, Tl···Tl 3.92–4.79 Å) provide the physicochemical foundation for interpreting sedimentation coefficients [3].

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